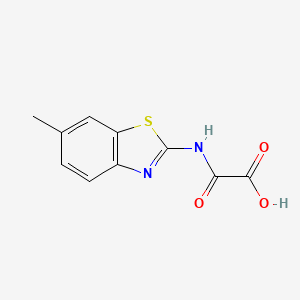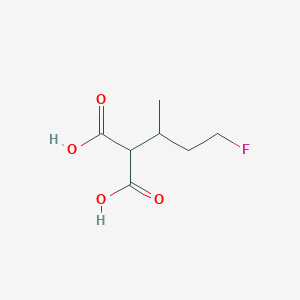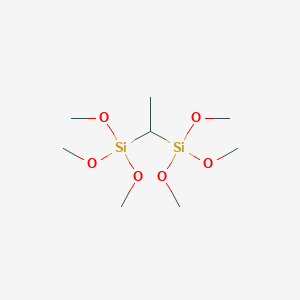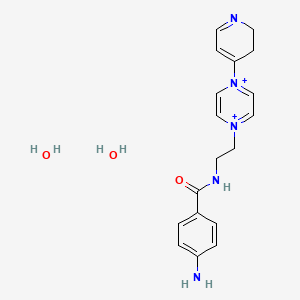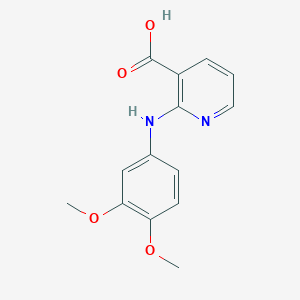
3,5,5-Trimethylhept-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5-Trimethylhept-3-ene is an organic compound with the molecular formula C10H20 and a molecular weight of 140.2658 g/mol . It is a type of alkene, characterized by the presence of a carbon-carbon double bond within its structure. The compound is also known by other names such as 3-heptene, 3,5,5-trimethyl- .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylhept-3-ene can be achieved through various organic reactions. One common method involves the alkylation of isobutene with isobutylene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale alkylation processes . These processes utilize continuous flow reactors and advanced separation techniques to maximize efficiency and minimize waste. The use of heterogeneous catalysts is also common to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5,5-Trimethylhept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as in the presence of a are often used.
Substitution: Halogenation reactions can be carried out using or under controlled conditions.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of .
Wissenschaftliche Forschungsanwendungen
3,5,5-Trimethylhept-3-ene has several applications in scientific research:
Chemistry: Used as a in organic synthesis and as a in analytical chemistry.
Biology: Studied for its potential and interactions with various biomolecules.
Medicine: Investigated for its potential and as a precursor in the synthesis of .
Industry: Utilized in the production of and as an in the manufacture of and .
Wirkmechanismus
The mechanism of action of 3,5,5-Trimethylhept-3-ene involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate various biochemical pathways by binding to specific sites on these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,5-Trimethyl-4-heptene
- 2,3,5-Trimethylhept-3-ene
Comparison
Compared to its similar compounds, 3,5,5-Trimethylhept-3-ene is unique in its structural configuration and reactivity . The position of the double bond and the arrangement of the methyl groups confer distinct chemical properties and reactivity patterns . This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
2050-82-0 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
(E)-3,5,5-trimethylhept-3-ene |
InChI |
InChI=1S/C10H20/c1-6-9(3)8-10(4,5)7-2/h8H,6-7H2,1-5H3/b9-8+ |
InChI-Schlüssel |
LREOTMWEDRBPMG-CMDGGOBGSA-N |
Isomerische SMILES |
CC/C(=C/C(C)(C)CC)/C |
Kanonische SMILES |
CCC(=CC(C)(C)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


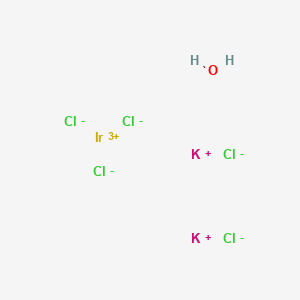
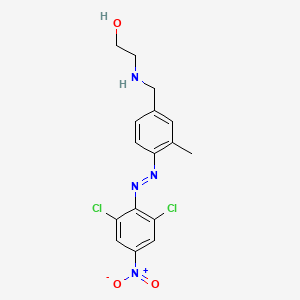
![4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide](/img/structure/B13740120.png)
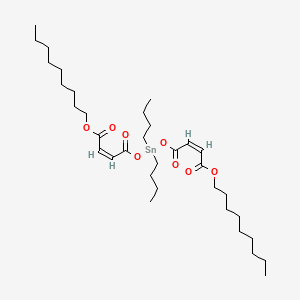
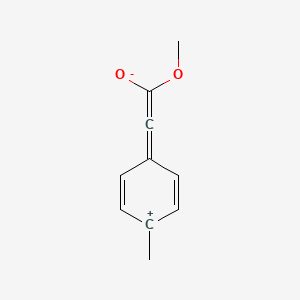
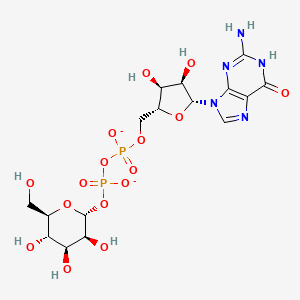
![(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B13740139.png)

